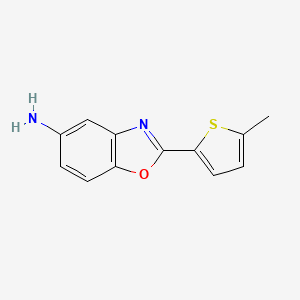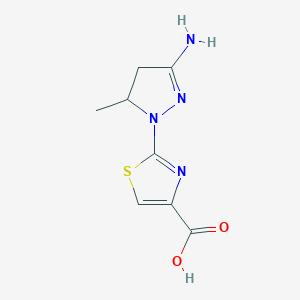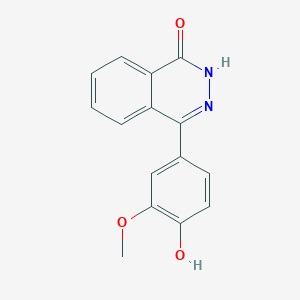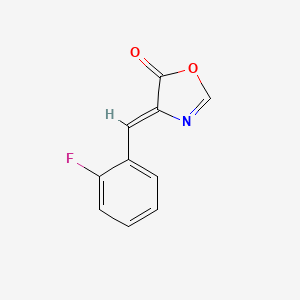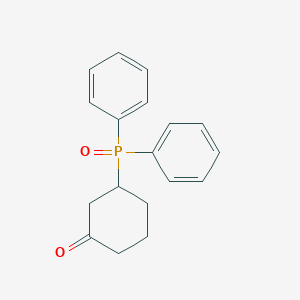![molecular formula C17H14O B15210879 Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- CAS No. 143360-77-4](/img/structure/B15210879.png)
Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,1’-Biphenyl]-4-yl)-2-methylfuran is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl group attached to a furan ring, which is further substituted with a methyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran typically involves the coupling of a biphenyl derivative with a furan ring. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated furan in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes helps in scaling up the production while maintaining the purity and consistency of the compound.
化学反应分析
Types of Reactions: 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of the biphenyl group can produce cyclohexyl derivatives.
- Substitution reactions can lead to halogenated biphenyl derivatives.
科学研究应用
4-([1,1’-Biphenyl]-4-yl)-2-methylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Biphenyl: A simpler analog without the furan ring.
2-Methylfuran: A simpler analog without the biphenyl group.
4-Phenylfuran: A similar compound with a single phenyl group instead of a biphenyl group.
Uniqueness: 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran is unique due to the presence of both the biphenyl and furan moieties, which impart distinct chemical reactivity and biological activity. The combination of these two functional groups allows for a broader range of applications and interactions compared to its simpler analogs.
属性
CAS 编号 |
143360-77-4 |
|---|---|
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-methyl-4-(4-phenylphenyl)furan |
InChI |
InChI=1S/C17H14O/c1-13-11-17(12-18-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI 键 |
GCIZXFHISABINL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CO1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
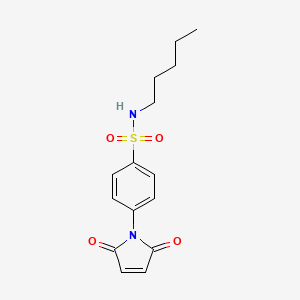
![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

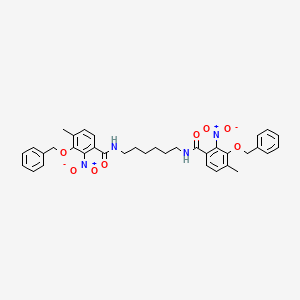
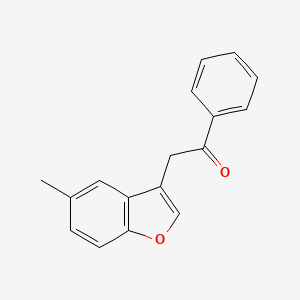
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
